molecular formula C14H12BF3O3 B1603384 (2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 1072951-60-0

(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1603384
CAS RN: 1072951-60-0
M. Wt: 296.05 g/mol
InChI Key: YCLVPNCQCUGEIR-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid (TPMPA) is an organoboron compound that has been widely studied for its various applications in synthetic chemistry, biochemistry, and medicinal chemistry. TPMPA is a versatile reagent that has been used in various reactions and processes, such as Suzuki-Miyaura cross-coupling reactions, diazotization reactions, and Suzuki-Miyaura-type reactions. It has also been used as a catalyst in the synthesis of pharmaceuticals and other compounds. In addition, TPMPA has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Organic Synthesis Applications

Boronic acids, including derivatives similar to "(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid," have been utilized extensively in organic synthesis. They serve as catalysts or intermediates in various chemical reactions. For instance, boronic acids have been shown to catalyze dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of peptides and other amide compounds (Wang, Lu, & Ishihara, 2018). Additionally, they have been used in the synthesis and characterization of novel boronates derived from non-symmetric amino-bis-phenols, highlighting their role in creating complex organic molecules (Abreu et al., 2006).

Materials Science

In the realm of materials science, boronic acids contribute to the development of novel polymers with high glass-transition temperatures and solubility in various organic solvents. These materials have potential applications in creating optical transparent materials due to their unique UV absorption properties (Huang et al., 2007).

Chemical Sensing

Boronic acid derivatives have also been explored for their utility in chemical sensing, particularly for the detection of saccharides and other biologically relevant molecules. The binding affinity of boronic acids to diols has been leveraged in designing fluorescent chemosensors for monitoring carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide, showcasing their versatility in bioanalytical applications (Guo, Shin, & Yoon, 2012).

properties

IUPAC Name

[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-5-3-6-12(8-11)21-9-10-4-1-2-7-13(10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLVPNCQCUGEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584807
Record name (2-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-60-0
Record name (2-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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